molecular formula C18H26N2O4 B2690922 tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate CAS No. 1261009-88-4

tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2690922
CAS No.: 1261009-88-4
M. Wt: 334.416
InChI Key: WBRXFTXRMZWZSB-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C18H26N2O4 It is characterized by the presence of a piperidine ring substituted with a methoxybenzoyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using 4-methoxybenzoyl chloride and a suitable base.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a pharmacological agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
  • Evaluated for its bioactivity and pharmacokinetic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzoyl group may play a role in enhancing the compound’s binding affinity and specificity. The piperidine ring provides structural stability, while the carbamate group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
  • tert-Butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate
  • tert-Butyl methyl(piperidin-4-yl)carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring or benzoyl group.
  • Chemical Properties: Variations in solubility, stability, and reactivity.
  • Applications: Differences in their use in scientific research, industrial applications, and potential therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxybenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-14-9-11-20(12-10-14)16(21)13-5-7-15(23-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRXFTXRMZWZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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